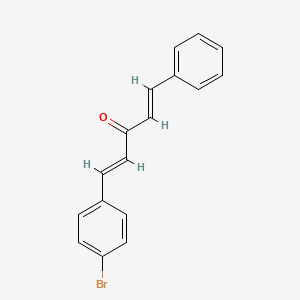![molecular formula C11H9F3N2O B12530487 N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide CAS No. 672333-16-3](/img/structure/B12530487.png)
N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide is a chemical compound with the molecular formula C12H9F3N2O It is known for its unique structural features, including a cyano group, a trifluoromethyl group, and a formamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide typically involves the reaction of 4-(trifluoromethyl)benzyl cyanide with N-methylformamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of these targets by either inhibiting or activating their function, depending on the context of its use. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{Cyano[4-(trifluoromethyl)phenyl]methacrylamide: This compound shares the cyano and trifluoromethyl groups but differs in the presence of a methacrylamide group instead of a formamide group.
2-Cyano-N-{4-(trifluoromethyl)phenyl}acetamide: Similar in structure but with an acetamide group instead of a formamide group.
N-{4-Cyano-3-(trifluoromethyl)phenyl}-2,2,2-trifluoroacetamide: Contains a trifluoroacetamide group, providing different chemical properties.
Uniqueness
N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide is unique due to the combination of its cyano, trifluoromethyl, and formamide groups, which confer specific reactivity and binding properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in drug design or material science.
Eigenschaften
CAS-Nummer |
672333-16-3 |
|---|---|
Molekularformel |
C11H9F3N2O |
Molekulargewicht |
242.20 g/mol |
IUPAC-Name |
N-[cyano-[4-(trifluoromethyl)phenyl]methyl]-N-methylformamide |
InChI |
InChI=1S/C11H9F3N2O/c1-16(7-17)10(6-15)8-2-4-9(5-3-8)11(12,13)14/h2-5,7,10H,1H3 |
InChI-Schlüssel |
ARCMPNUYCMAVSV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C=O)C(C#N)C1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


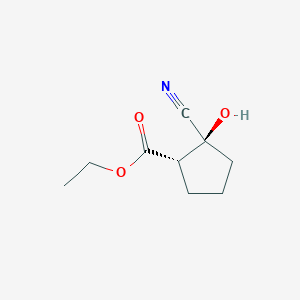
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
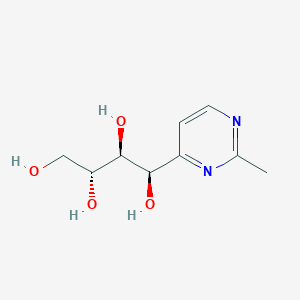
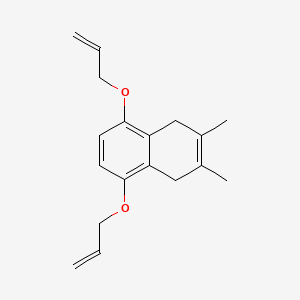

![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
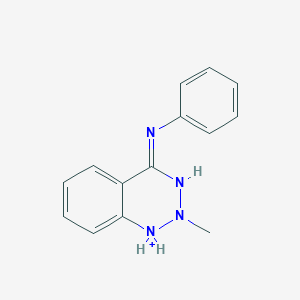
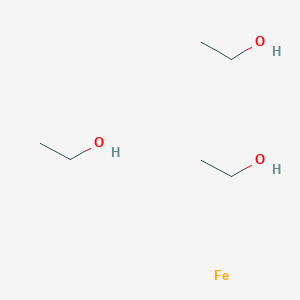
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine](/img/structure/B12530449.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-](/img/structure/B12530454.png)
![Acetic acid, [(diphenylphosphino)oxy]-, methyl ester](/img/structure/B12530457.png)


